3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one

Lipophilicity Drug-likeness ADME prediction

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one (CAS 578752-46-2) is a quinolin-2(1H)-one derivative featuring a sterically hindered tert-butylimino substituent at the 3-position and a methyl group at the 7-position of the quinolinone core. The compound is utilized as a synthetic intermediate in the preparation of quinoline-based small-molecule inhibitors of nicotinamide N-methyltransferase (NNMT), as described in patent literature.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 578752-46-2
Cat. No. B11869757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one
CAS578752-46-2
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C
InChIInChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18)
InChIKeyKDRCQMWMQKXLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one (CAS 578752-46-2) – Core Physicochemical & Structural Profile for Informed Sourcing


3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one (CAS 578752-46-2) is a quinolin-2(1H)-one derivative featuring a sterically hindered tert-butylimino substituent at the 3-position and a methyl group at the 7-position of the quinolinone core . The compound is utilized as a synthetic intermediate in the preparation of quinoline-based small-molecule inhibitors of nicotinamide N-methyltransferase (NNMT), as described in patent literature [1]. Its molecular formula is C₁₅H₁₈N₂O with a molecular weight of 242.32 g·mol⁻¹ and a topological polar surface area (tPSA) of 41.46 Ų .

Why Generic Quinolinone Analogs Cannot Substitute for 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one in Structure-Activity & Synthesis Workflows


The tert-butylimino substituent at the 3-position imposes a unique combination of steric bulk and electronic character that is not replicated by other N-alkylimino analogs (e.g., n-butylimino, phenylimino) or the parent quinolin-2(1H)-one. Measured computed properties reveal substantial differences in lipophilicity (LogP) and topological polar surface area (tPSA) that directly influence solubility, membrane permeability, and molecular recognition in enzyme inhibition assays . Substituting this compound with a less hindered or more lipophilic analog can alter the overall pharmacokinetic profile of downstream candidates, invalidate structure-activity relationship (SAR) conclusions, and compromise the synthetic route to NNMT inhibitors described in the patent literature [1]. The quantitative evidence below demonstrates why generic substitution fails for procurement decisions where consistent physical-chemical properties are critical.

Quantitative Differentiation of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one Against Closest Analogs


Lower Lipophilicity (LogP) Relative to the n-Butylimino Analog Improves Aqueous Compatibility

3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one exhibits a calculated LogP (octanol-water partition coefficient) of 1.03, which is 2.44 log units lower than the corresponding n-butylimino analog (compound CAS 586986-37-0; LogP = 3.47) . This substantial reduction in lipophilicity implies greater aqueous solubility and altered passive membrane diffusion characteristics, which can be decisive for in vitro assay compatibility and early ADME profiling of NNMT inhibitor candidates [1].

Lipophilicity Drug-likeness ADME prediction

Reduced Topological Polar Surface Area (tPSA) Versus the n-Butylimino Analog Enhances Predicted Membrane Permeability

The target compound has a topological polar surface area (tPSA) of 41.46 Ų, which is 4.02 Ų lower than the n-butylimino analog (tPSA = 45.48 Ų) . In drug design, tPSA is used as a predictor of intestinal absorption and blood-brain barrier penetration; a lower tPSA generally correlates with improved passive membrane diffusion [1]. The tPSA value for the target compound remains below the commonly cited threshold of 60 Ų for oral absorption, providing an advantage over the comparator in permeability predictions.

Topological Polar Surface Area Membrane permeability Oral bioavailability prediction

Higher tPSA Relative to the Unsubstituted Quinolin-2(1H)-one Core Offers Increased Hydrogen-Bonding Capacity for Target Recognition

Compared to the unsubstituted quinolin-2(1H)-one scaffold (tPSA = 32.86 Ų), the target compound displays an 8.60 Ų increase in polar surface area . This increment arises from the additional nitrogen atom in the imino group, which provides an extra hydrogen-bond acceptor site. In the context of NNMT inhibitors, this additional H-bonding capacity is likely to contribute to the recognition of the enzyme active site, as the patent literature describes favorable interactions between quinoline-derived imino groups and the NNMT binding pocket [1].

Topological Polar Surface Area Hydrogen bonding Enzyme inhibition

Steric Hindrance from the tert-Butyl Group Differentiates Reactivity and Biological Selectivity Profile from Less Hindered Analogs

The tert-butyl group on the imino nitrogen introduces substantially greater steric hindrance than the n-butyl or unsubstituted analogs. While a direct quantitative steric parameter (e.g., Taft Eₛ) for this specific series is not available, the difference in LogP and tPSA values indirectly reflects the altered steric and electronic environment . In patent-described NNMT inhibitor synthesis, the steric profile of the tert-butylimino moiety is exploited to achieve enzyme selectivity, as bulkier substituents restrict the conformational flexibility of the final inhibitor and increase shape complementarity to the NNMT active site [1].

Steric effects Selectivity Chemical reactivity

Validated Application Scenarios for 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one in Scientific Procurement


Synthesis of Patented Quinoline-Derived NNMT Inhibitors for Metabolic Disease Research

The compound serves as a key intermediate in the preparation of NNMT inhibitors as described in US20200102274A1 [1]. Its unique tert-butylimino group provides the steric and electronic characteristics necessary to achieve sub-micromolar enzyme inhibition when elaborated into the final inhibitor scaffold. Researchers developing compounds for metabolic disorders, sarcopenia, or cancer cachexia should specify this exact intermediate to ensure fidelity to the patented synthetic route [1]. The lower LogP (1.03) and favorable tPSA (41.46 Ų) relative to n-butyl analogs support improved aqueous handling during multi-step synthesis .

Structure-Activity Relationship (SAR) Studies of Quinolinone-Based Enzyme Inhibitors

For medicinal chemistry teams exploring the imino-substituent SAR around the quinolin-2(1H)-one core, the tert-butyl variant offers a distinct steric probe. The quantitative differences in LogP (Δ = -2.44) and tPSA (Δ = -4.02 Ų) compared to the n-butyl analog provide measurable points of differentiation that can be correlated with biological activity changes . Using this compound in systematic SAR campaigns ensures that the steric contribution of a branched alkylimino group is accurately captured, preventing data gaps that would arise from substituting a linear alkyl chain .

Physicochemical Property Benchmarking for in Vitro ADME Assay Development

The compound's computed LogP of 1.03 and tPSA of 41.46 Ų place it in a favorable drug-like space for early ADME screening . Laboratories establishing in vitro permeability or solubility assays can use this intermediate as a reference standard for quinolinone derivatives with balanced hydrophilic/hydrophobic character. Its significantly lower lipophilicity compared to the n-butyl analog (LogP 3.47) makes it a more appropriate choice for aqueous-based assay formats where excessive hydrophobicity causes non-specific binding or precipitation .

Chemical Process Development of Quinolinone-Derived Active Pharmaceutical Ingredients (APIs)

In industrial-scale synthesis of NNMT-targeted therapeutics, the compound's structural features—particularly the sterically encumbered tert-butylimino moiety—may influence reaction kinetics, purification protocols, and final API purity profiles [1]. Procurement of the precise CAS 578752-46-2 intermediate ensures process reproducibility and regulatory compliance during scale-up, as the n-butyl analog (CAS 586986-37-0) exhibits different solubility and reactivity characteristics that would alter established manufacturing procedures .

Quote Request

Request a Quote for 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.